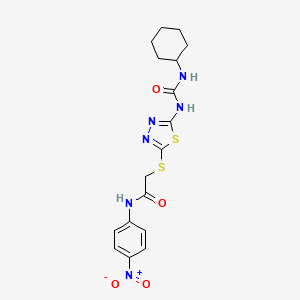

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S2/c24-14(18-12-6-8-13(9-7-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,24)(H2,19,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAMETKWTDKNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves a multi-step process. One possible route includes the following steps:

Formation of 1,3,4-thiadiazole core: : Starting with a precursor such as thiosemicarbazide, the 1,3,4-thiadiazole core can be synthesized through cyclization reactions using appropriate reagents.

Attachment of the cyclohexylureido group: : The thiadiazole intermediate is then reacted with cyclohexyl isocyanate to introduce the cyclohexylureido moiety.

Thioether formation: : A thioether linkage is formed by reacting the modified thiadiazole with a suitable thiol compound.

Acetamide formation: : Finally, the acetamide functional group is introduced by reacting the thioether intermediate with an appropriate acetamide derivative, under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial synthesis often involves optimization of these steps to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole and thioether moieties, leading to the formation of sulfoxides or sulfones.

Reduction: : The nitrophenyl group can be reduced to an amine, resulting in a derivative with different properties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Conditions typically involve strong nucleophiles like alkoxides or amines, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Oxidation produces sulfoxides or sulfones.

Reduction yields amine derivatives.

Substitution results in various functionalized derivatives with altered properties.

Scientific Research Applications

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has diverse applications:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor for various functional group transformations.

Biology: : Investigated for its potential as a biological probe due to its unique functional groups.

Medicine: : Explored for its pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry: : Applied in the development of materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with biological targets:

Molecular Targets: : Enzymes, receptors, and nucleic acids are potential targets, influenced by the compound's structure.

Pathways: : Modulates various cellular pathways, such as oxidative stress response or signal transduction, by interacting with specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Table 1: Key Structural Analogues and Their Properties

Structure-Activity Relationship (SAR) Insights

- Substituent at Position 5: Ureido Groups: The target compound’s cyclohexylureido group is bulkier and more hydrophobic than the phenylureido (e.g., Compound 4g in ) or 4-nitrophenylamino (e.g., Compound 3 in ) substituents. This may improve blood-brain barrier penetration, relevant for glioblastoma targeting. Electron-Withdrawing Groups: The 4-nitrophenylamino in Compound 3 enhances Akt inhibition (92.36%) compared to benzothiazole-linked analogues (86.52% in Compound 8), suggesting nitro groups potentiate kinase binding .

Acetamide-Linked Aryl Group :

- 4-Nitrophenyl (target compound) vs. 4-chlorophenyl (Compound 3): The nitro group’s stronger electron-withdrawing effect may stabilize charge-transfer interactions in enzyme active sites.

- Benzothiazole (Compound 4g in ): Introduces planar aromaticity, favoring intercalation with DNA or RNA in antiproliferative contexts.

Table 2: Anticancer Activity of Select Analogues

- Key Finding: The 4-nitrophenylamino substituent (Compound 3) outperforms benzothiazole-linked derivatives (Compound 8) in Akt inhibition, highlighting the importance of nitro positioning .

Biological Activity

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring, a cyclohexylureido group, and a nitrophenyl acetamide moiety. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide |

| Molecular Formula | C₁₅H₁₈N₄O₃S₂ |

| Molecular Weight | 358.46 g/mol |

| Solubility | Soluble in DMSO and DMF |

The biological activity of thiadiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. This compound may exert its effects through:

- Enzyme Inhibition : Thiadiazoles can inhibit enzymes related to cancer proliferation.

- Receptor Modulation : They may interact with specific receptors to modulate signaling pathways involved in inflammation or cancer.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For example:

-

In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (human colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell growth.

Cell Line IC50 (µM) HCT116 6.2 MCF-7 0.28

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Anti-inflammatory Properties

Research indicates that thiadiazole compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

-

Study on Anticancer Effects :

- A recent study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to our target compound showed promising results in inhibiting tumor growth.

- The study highlighted structure-activity relationships that suggest modifications in the thiadiazole ring can enhance anticancer activity.

-

Antimicrobial Activity Assessment :

- Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the target compound exhibited significant antibacterial activity compared to standard antibiotics.

Q & A

Q. In Vitro Assays :

- Fluorogenic Substrates : Measure IC₅₀ using a fluorescence-based COX-2 assay (e.g., inhibition of prostaglandin E₂ synthesis) .

- Kinase Profiling : Use ADP-Glo™ kinase assay to quantify ATP consumption .

Molecular Docking : Perform AutoDock Vina simulations to predict binding modes with COX-2 (PDB ID: 5KIR) .

Q. How should contradictory biological activity data across studies be addressed?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., celecoxib for COX-2) .

- Dose-Response Curves : Generate 8-point IC₅₀ curves to ensure reproducibility .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability .

- Free Energy Calculations : Use MM-GBSA to estimate binding affinities (ΔG values) .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with COX-2 Arg120) .

Q. What are the implications of modifying the cyclohexylureido or nitrophenyl groups on bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Cyclohexylureido : Replace with smaller alkyl groups (e.g., methyl) to reduce steric hindrance and improve solubility .

- Nitrophenyl : Substitute with electron-withdrawing groups (e.g., cyano) to enhance electrophilicity and target binding .

- Synthetic Testing : Prepare 5–10 derivatives and compare IC₅₀ values .

Q. How should stability studies be conducted under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to:

- Acidic (0.1 M HCl, 40°C) and basic (0.1 M NaOH, 40°C) conditions .

- Oxidative stress (3% H₂O₂) and UV light (254 nm) .

- HPLC Monitoring : Quantify degradation products at 0, 24, 48, and 72 hours .

- Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) to recommend storage conditions (e.g., -20°C, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.